molecular formula C20H23NO5 B11036581 methyl 3-oxo-3-(6,8,8,9-tetramethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-3-yl)propanoate

methyl 3-oxo-3-(6,8,8,9-tetramethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-3-yl)propanoate

Cat. No.: B11036581
M. Wt: 357.4 g/mol
InChI Key: LMTAUJQUCXAPKX-UHFFFAOYSA-N
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Description

    Starting Materials: The pyranoquinoline core, methyl 3-bromopropanoate.

    Reaction Conditions: The esterification reaction is typically performed in the presence of a base such as potassium carbonate, under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxo-3-(6,8,8,9-tetramethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-3-yl)propanoate typically involves multi-step organic reactions

  • Synthesis of Pyranoquinoline Core

      Starting Materials: 2-amino-3-methylbenzoic acid, acetone, and formaldehyde.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions. The mixture is heated to promote cyclization, forming the pyranoquinoline core.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups and the quinoline ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used in the synthesis of analogs for screening against various biological targets.

Medicine

Due to its structural similarity to certain bioactive molecules, it may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities

Industry

In materials science, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which methyl 3-oxo-3-(6,8,8,9-tetramethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-3-yl)propanoate exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxo-3-(quinolin-3-yl)propanoate: Lacks the pyrano ring and additional methyl groups.

    Ethyl 3-oxo-3-(6,8,8,9-tetramethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-3-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness

The presence of the pyrano ring and the specific arrangement of methyl groups in methyl 3-oxo-3-(6,8,8,9-tetramethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-3-yl)propanoate imparts unique chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 3-oxo-3-(6,8,8,9-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-3-yl)propanoate

InChI

InChI=1S/C20H23NO5/c1-11-10-20(2,3)21(4)15-8-17-12(6-13(11)15)7-14(19(24)26-17)16(22)9-18(23)25-5/h6-8,11H,9-10H2,1-5H3

InChI Key

LMTAUJQUCXAPKX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)CC(=O)OC)C)(C)C

Origin of Product

United States

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